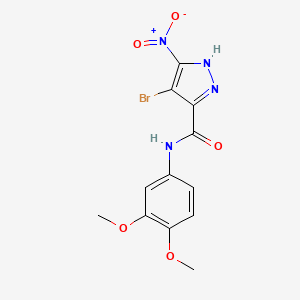![molecular formula C11H7ClN2O2S3 B10895841 N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B10895841.png)
N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of benzothiazoles and thiophenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE typically involves the reaction of 4-chloro-1,3-benzothiazole with 2-thiophenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the sulfonamide group to an amine.
Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N2-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s structural features allow it to interact with cellular pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-hydroxynicotinamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE stands out due to its unique combination of a chlorinated benzothiazole ring and a thiophenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H7ClN2O2S3 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-7-3-1-4-8-10(7)13-11(18-8)14-19(15,16)9-5-2-6-17-9/h1-6H,(H,13,14) |
InChI-Schlüssel |
RFLDCJJJIOJLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B10895773.png)
![N-(4-fluorophenyl)-2-(2-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B10895779.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10895780.png)

![(2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10895783.png)
![3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide](/img/structure/B10895787.png)
![Methyl 1-(2,3-dimethylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10895790.png)
![N~4~-[1-(2-Piperidinoethyl)-1H-1,3-benzimidazol-2-YL]isonicotinamide](/img/structure/B10895801.png)
![4-[2-(difluoromethoxy)phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895803.png)
![N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10895807.png)
![2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B10895813.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895817.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B10895833.png)
